molecular formula C13H23NO5 B6149682 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid CAS No. 1704961-46-5

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

Cat. No. B6149682
CAS RN: 1704961-46-5
M. Wt: 273.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid, also known as t-BOC-Phe-OH, is a synthetic derivative of the natural amino acid phenylalanine. It is used in a variety of scientific research applications, such as biochemistry, pharmacology, and biotechnology. This compound is a valuable tool for researchers as it is a stable and versatile precursor for the synthesis of other compounds. Furthermore, its biochemical and physiological effects have been studied in detail, providing insight into its potential applications.

Scientific Research Applications

T-BOC-Phe-OH is used in a variety of scientific research applications. It is often used as a precursor for the synthesis of other compounds, such as peptides, amines, and aryl halides. It is also used in the synthesis of cyclic peptides and is a valuable tool for researchers studying the structure and function of proteins. Additionally, it has been used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

T-BOC-Phe-OH acts as a protecting group by inhibiting the reaction of amine and carboxylic acid functional groups. This prevents the formation of unwanted side products and allows the desired product to be formed. It also increases the stability of the molecule, making it more suitable for use in lab experiments.
Biochemical and Physiological Effects
T-BOC-Phe-OH has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme phenylalanine hydroxylase, which is responsible for converting phenylalanine to tyrosine. This can lead to an accumulation of phenylalanine in the body, which can have a variety of effects. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as reduce inflammation.

Advantages and Limitations for Lab Experiments

T-BOC-Phe-OH has several advantages for use in lab experiments. It is a stable and versatile precursor for the synthesis of other compounds, and its protecting group properties make it suitable for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it can be toxic if ingested or inhaled, and should be handled with caution.

Future Directions

T-BOC-Phe-OH has many potential future applications. It could be used as a targeting agent for drug delivery, as its protective group properties make it suitable for use in a variety of reactions. It could also be used in the synthesis of other compounds, such as peptides and amines. Additionally, it could be used to study the structure and function of proteins and to develop new drugs and pharmaceuticals.

Synthesis Methods

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid involves a multi-step process. First, phenylalanine is reacted with dicyclohexylcarbodiimide in the presence of diisopropylethylamine to form a dicyclohexylurea intermediate. This intermediate is then reacted with tert-butyl chloride in the presence of triethylamine to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid involves the protection of the amine group, followed by the formation of the oxan-4-yl ring, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "L-alanine", "tert-butyl carbamate", "4-hydroxytetrahydrofuran", "DCC", "DMAP", "TFA" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl carbamate using DCC and DMAP as catalysts", "Formation of the oxan-4-yl ring by reacting the protected L-alanine with 4-hydroxytetrahydrofuran in the presence of DCC and DMAP", "Deprotection of the amine group using TFA to yield the final product, (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid" ] }

CAS RN

1704961-46-5

Product Name

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

90

Origin of Product

United States

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